

# spectroscopic data of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1311835

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of **Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate**

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**. The information presented herein is compiled for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Compound Identity

Compound Name: **Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**

Molecular Formula: C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub>

Molecular Weight: 141.13 g/mol

Structure:

**Figure 1:** Chemical structure of **Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**, based on the analysis of closely related structures and general

principles of spectroscopic interpretation for triazole derivatives.

## <sup>1</sup>H NMR Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment                   |
|----------------------------------|---------------|-------------|------------------------------|
| ~13-15                           | Broad Singlet | 1H          | N-H (triazole)               |
| ~3.9                             | Singlet       | 3H          | O-CH <sub>3</sub> (ester)    |
| ~2.5                             | Singlet       | 3H          | C-CH <sub>3</sub> (triazole) |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

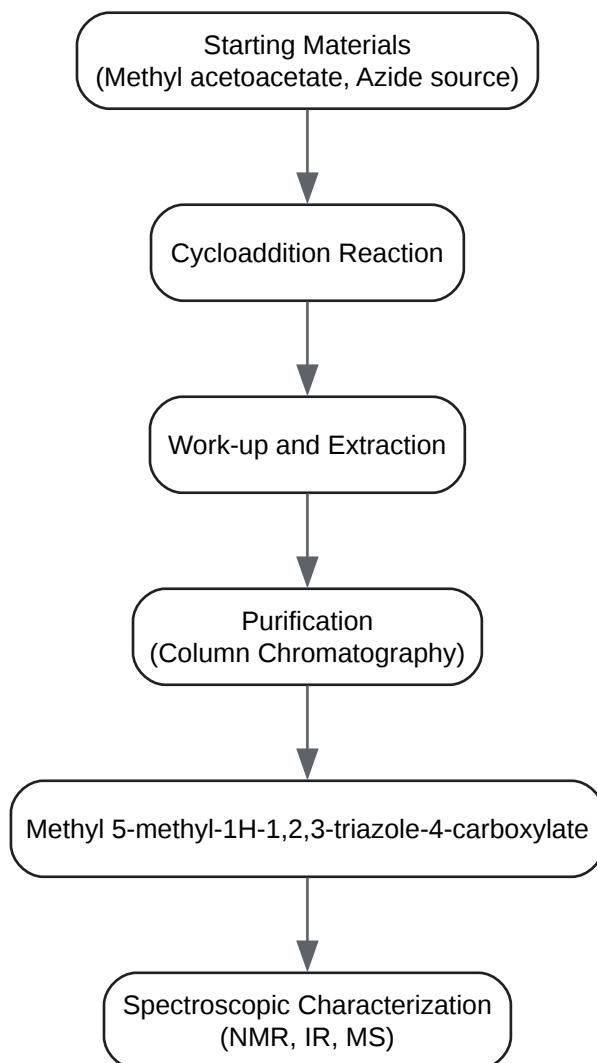
| Chemical Shift ( $\delta$ , ppm) | Assignment                   |
|----------------------------------|------------------------------|
| ~162                             | C=O (ester)                  |
| ~140                             | C4 (triazole)                |
| ~135                             | C5 (triazole)                |
| ~52                              | O-CH <sub>3</sub> (ester)    |
| ~10                              | C-CH <sub>3</sub> (triazole) |

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                                  |
|--------------------------------|-----------|---------------------------------------------|
| ~3200-3400                     | Broad     | N-H stretch                                 |
| ~2950-3000                     | Medium    | C-H stretch (aliphatic)                     |
| ~1725                          | Strong    | C=O stretch (ester)                         |
| ~1550-1620                     | Medium    | N=N stretch, C=N stretch<br>(triazole ring) |
| ~1450                          | Medium    | C-H bend (methyl)                           |
| ~1200-1300                     | Strong    | C-O stretch (ester)                         |

## Mass Spectrometry


Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation                         |
|-----|----------------------------------------|
| 141 | [M] <sup>+</sup> (Molecular ion)       |
| 110 | [M - OCH <sub>3</sub> ] <sup>+</sup>   |
| 82  | [M - COOCH <sub>3</sub> ] <sup>+</sup> |

## Experimental Protocols

The synthesis of **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate** can be achieved through a multi-step process. A generalized protocol based on common synthetic routes for similar 1,2,3-triazole derivatives is provided below.

## Synthesis Workflow



[Click to download full resolution via product page](#)

**Figure 2:** Generalized synthetic workflow for the target molecule.

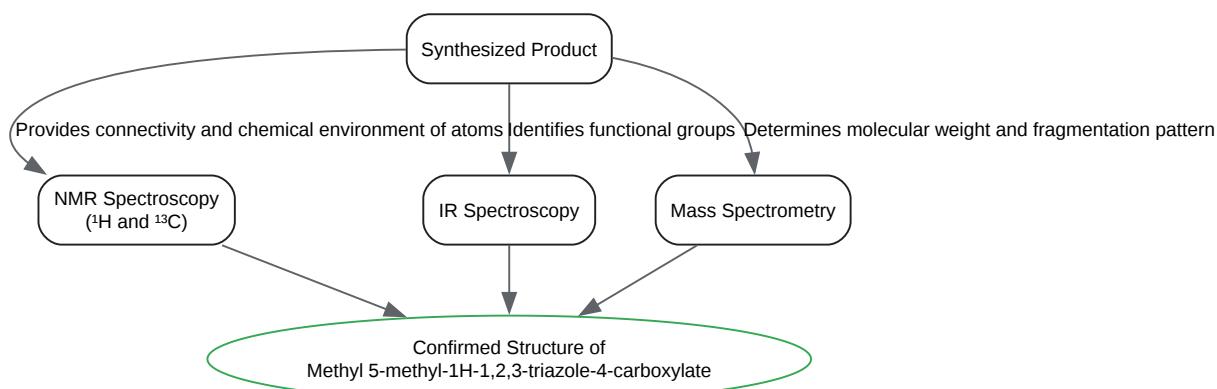
## General Synthetic Procedure

A plausible route to **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate** involves the reaction of methyl acetoacetate with a suitable azide source, such as sodium azide, in the presence of a catalyst. A variation of the Huisgen cycloaddition is a common method for the formation of the triazole ring.

### Materials:

- Methyl acetoacetate

- Sodium azide
- Copper(II) sulfate pentahydrate
- Sodium ascorbate
- tert-Butanol
- Water
- Dichloromethane (DCM)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate


**Procedure:**

- To a solution of methyl acetoacetate (1 equivalent) in a mixture of tert-butanol and water (1:1), add sodium azide (1.1 equivalents).
- To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.
- Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**.

## Logical Relationship of Spectroscopic Characterization

The confirmation of the synthesized product's structure relies on a logical interplay of different spectroscopic techniques.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [spectroscopic data of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311835#spectroscopic-data-of-methyl-5-methyl-1H-1,2,3-triazole-4-carboxylate>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)